molecular formula C27H28N4O6 B11437980 N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11437980
M. Wt: 504.5 g/mol
InChI Key: DZDJKXNEBVSCNJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound that features a furan ring, a quinazolinone moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the methoxyphenyl group through various coupling reactions. The final step often involves the formation of the amide bond under mild conditions to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone moiety can be reduced to dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone moiety can produce dihydroquinazolinones.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1-phenylethan-1-amine: Shares the furan and methoxyphenyl groups but differs in the core structure.

    1-Cyclopropyl-N-(furan-2-ylmethyl)methanamine: Contains the furan ring but lacks the quinazolinone moiety.

Uniqueness

N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H28N4O6

Molecular Weight

504.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C27H28N4O6/c1-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-3-2-8-22(23)26(34)30(27(31)35)15-5-4-10-24(32)28-17-21-7-6-16-37-21/h2-3,6-9,11-14,16H,4-5,10,15,17-18H2,1H3,(H,28,32)(H,29,33)

InChI Key

DZDJKXNEBVSCNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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